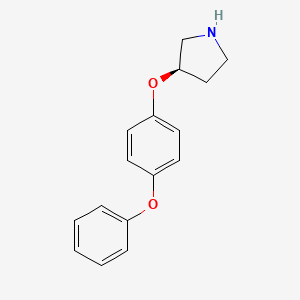

(R)-3-(4-Phenoxy-phenoxy)-pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(3R)-3-(4-phenoxyphenoxy)pyrrolidine |

InChI |

InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16/h1-9,16-17H,10-12H2/t16-/m1/s1 |

InChI Key |

KFLZZGCJBPDOII-MRXNPFEDSA-N |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Academic Rationale for Investigating 3 Substituted Pyrrolidine Derivatives

While substitutions at various positions on the pyrrolidine (B122466) ring are of interest, the investigation of 3-substituted derivatives holds particular academic and practical importance. 3-Aryl pyrrolidines are considered privileged structures that exhibit potent effects in a wide range of biological contexts. chemrxiv.orgresearchgate.net The introduction of substituents at the C-3 position creates a new chiral center, further expanding the molecular diversity and complexity that can be achieved. nih.gov

The development of efficient catalytic methods to create 3-substituted pyrrolidines is an active area of research. researchgate.netnih.gov Traditional methods often involve multi-step ring-construction, whereas modern strategies focus on the direct functionalization of intact pyrrolidine or pyrroline (B1223166) precursors. researchgate.net The academic pursuit is driven by the need for novel synthetic methodologies that can deliver these valuable structures, which are often key components of drug-like molecules, with high efficiency and stereocontrol. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of R 3 4 Phenoxy Phenoxy Pyrrolidine

Determination of Absolute Configuration using X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray energy used is near the absorption edge of an atom in the crystal. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections from crystal planes h,k,l and -h,-k,-l), a deviation from Friedel's Law which states they should be equal.

For a light-atom molecule such as (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine (C16H17NO2), the anomalous scattering effects are weak but can often be measured accurately with modern diffractometers and sensitive detectors. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the confident assignment of the true absolute structure. nist.gov A Flack parameter approaching zero for a given stereochemical model confirms its correctness, while a value approaching one indicates the inverted structure is correct. libretexts.org

To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof (e.g., a hydrochloride or tartrate salt), must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays (commonly Copper or Molybdenum Kα radiation). Collection of a full sphere of diffraction data allows for the refinement of the crystal structure and the calculation of the Flack parameter, thereby empirically verifying the 'R' configuration at the C3 stereocenter of the pyrrolidine (B122466) ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. It provides detailed information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational information regarding the number and type of protons and carbons in the molecule. The predicted chemical shifts are based on the distinct electronic environments of each nucleus within the pyrrolidine ring and the dual phenoxy groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrrolidine C2 | ~50-52 | ~3.1-3.3 | m |

| Pyrrolidine C3 | ~75-77 | ~4.8-5.0 | m |

| Pyrrolidine C4 | ~30-32 | ~2.0-2.2 | m |

| Pyrrolidine C5 | ~45-47 | ~3.0-3.2 | m |

| Pyrrolidine N-H | - | ~2.5-3.5 (broad) | br s |

| Ar-C1' (C-O) | ~152-154 | - | - |

| Ar-C2'/C6' | ~118-120 | ~6.9-7.0 | d |

| Ar-C3'/C5' | ~122-124 | ~7.0-7.1 | t |

| Ar-C4' (C-O) | ~150-152 | - | - |

| Ar-C1'' (C-O) | ~156-158 | - | - |

| Ar-C2''/C6'' | ~119-121 | ~7.0-7.1 | d |

| Ar-C3''/C5'' | ~129-131 | ~7.3-7.4 | t |

| Ar-C4'' | ~123-125 | ~7.1-7.2 | t |

To confirm the precise connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily confirming the proton network within the pyrrolidine ring (H2-H3, H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include the link from the C3 proton of the pyrrolidine ring to the C1' carbon of the inner phenoxy ring, confirming the ether linkage. Further correlations from the aromatic protons to their respective carbons and neighboring carbons would verify the structure of the phenoxy-phenoxy moiety.

To determine the enantiomeric purity or enantiomeric excess (ee) of the synthesized this compound, chiral NMR shift reagents can be employed. These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), which are themselves chiral.

When a chiral shift reagent is added to a solution of a chiral analyte, it forms diastereomeric complexes with the R and S enantiomers. jst-ud.vn These transient diastereomeric complexes have different magnetic environments, leading to the separation of signals in the ¹H NMR spectrum that were previously overlapping for the two enantiomers. For instance, the signal for the proton at the C3 stereocenter would resolve into two distinct signals, one for the R-enantiomer complex and one for the S-enantiomer complex. The enantiomeric excess can then be accurately calculated by integrating these separated signals.

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound (C16H17NO2), the calculated exact mass of the neutral molecule is 255.1259 g/mol . Using electrospray ionization (ESI) in positive ion mode, the molecule would typically be observed as the protonated species, [M+H]⁺.

Molecular Formula: C16H17NO2

Calculated Exact Mass: 255.1259

Calculated m/z for [M+H]⁺: 256.1332

An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of this calculated value provides strong evidence for the correct elemental composition. ijpsm.com

The fragmentation of the protonated molecule induced by collision-induced dissociation (CID) provides key structural information. A plausible fragmentation pattern for [C16H18NO2]⁺ would involve characteristic cleavages of the ether bonds and fragmentation of the pyrrolidine ring. wvu.edu Studies on similar pyrrolidine-containing structures often show a facile loss of the pyrrolidine ring or related fragments. researchgate.net

Predicted Key Fragments in ESI-MS/MS

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 256.1332 | [M+H]⁺ | - |

| 186.0859 | [C12H10O2]⁺ | C4H8N (Pyrrolidine radical) |

| 185.0781 | [C12H9O2]⁺ | C4H9N (Pyrrolidine) |

| 94.0417 | [C6H6O]⁺ | C10H12NO (3-(4-phenoxyphenoxy) radical) |

| 70.0651 | [C4H8N]⁺ | C12H10O2 (Phenoxy-phenol) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ondavia.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. libretexts.org For this compound, the key functional groups—secondary amine, diaryl ether, and aromatic rings—give rise to a characteristic spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. libretexts.org Aromatic ring vibrations are typically strong in Raman spectra, whereas N-H vibrations are often weak.

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | Pyrrolidine Ring | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| C=C Stretch | Aromatic Ring | 1450-1600 | 1450-1600 | Strong (IR), Strong (Raman) |

| Asymmetric C-O-C Stretch | Diaryl Ether | 1230-1270 | - | Very Strong (IR) |

| Symmetric C-O-C Stretch | Diaryl Ether | - | 1000-1100 | Strong (Raman) |

| Aromatic C-H Bend (out-of-plane) | Aromatic Ring | 690-900 | - | Strong (IR) |

The presence of a very strong absorption band around 1240 cm⁻¹ in the IR spectrum would be a key indicator of the asymmetric C-O-C stretching of the diaryl ether, while the characteristic N-H stretching band would confirm the presence of the secondary amine. libretexts.orgfiveable.me

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for confirming the absolute configuration of chiral molecules. These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral compound.

For this compound, the stereocenter at the third position of the pyrrolidine ring dictates its chiroptical properties. The specific rotation, a measure obtained from ORD, provides a fundamental confirmation of the enantiomeric purity of the sample. While specific experimental values for this compound are not widely published in publicly accessible literature, a hypothetical specific rotation value would be a critical quality control parameter.

Circular Dichroism spectroscopy would further elucidate the stereochemical structure by measuring the differential absorption of circularly polarized light. The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths (λmax), would serve as a definitive fingerprint for the (R)-enantiomer. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophores—in this case, the phenoxy-phenoxy moiety—relative to the chiral pyrrolidine core.

Table 1: Hypothetical Chiroptical Data for this compound

| Parameter | Value |

| Specific Rotation ([α]D) | Data not available in public literature |

| CD λmax | Data not available in public literature |

| Cotton Effect | Data not available in public literature |

Note: This table is illustrative. Specific experimental data is not currently available in the cited literature.

Thermal Analysis for Phase Behavior

Thermal analysis techniques are crucial for determining the stability and phase behavior of a compound as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for such characterization.

A DSC analysis of this compound would reveal key thermal transitions, most notably its melting point. The melting point is a sharp, endothermic peak on the DSC thermogram, indicating the temperature at which the solid compound transitions to a liquid. This value is a critical indicator of purity; impurities typically broaden the melting range and lower the melting point.

Thermogravimetric Analysis provides information about the thermal stability and decomposition profile of the compound. By monitoring the mass of the sample as it is heated, TGA can identify the temperature at which the compound begins to degrade. For this compound, the TGA curve would indicate the onset of decomposition and the percentage of mass loss at various temperatures, providing insights into its thermal liability.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Value |

| Melting Point (DSC) | Data not available in public literature |

| Onset of Decomposition (TGA) | Data not available in public literature |

Note: This table is illustrative. Specific experimental data is not currently available in the cited literature.

Conformational Analysis and Molecular Dynamics of R 3 4 Phenoxy Phenoxy Pyrrolidine

Preferred Conformations of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These non-planar arrangements are typically described as either "envelope" (or "exo" and "endo") or "twist" conformations. In the case of substituted pyrrolidines, the nature and position of the substituent significantly influence the preferred pucker of the ring. For (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine, the bulky substituent at the C-3 position is a key determinant of the ring's conformation.

The two primary puckering modes for a substituted pyrrolidine ring are the Cγ-exo and Cγ-endo envelope conformations, where Cγ (or C-4) is out of the plane of the other four atoms. nih.govacs.orgnih.gov The substituent at the C-3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. Generally, bulky substituents tend to favor a pseudo-equatorial position to minimize steric hindrance.

The electronegativity of substituents can also play a role in determining the ring's pucker through stereoelectronic effects. nih.gov While the phenoxy-phenoxy group is large, its electronic properties can also influence the conformational equilibrium. The puckering of the pyrrolidine ring can be controlled by the appropriate choice of substituents, which in turn affects the molecule's pharmacological efficacy. nih.gov

| Factor | Description | Expected Influence on this compound |

|---|---|---|

| Steric Hindrance | The spatial arrangement of atoms, where bulky groups repel each other. | The large 4-phenoxy-phenoxy group at the C-3 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric clashes with the rest of the ring. |

| Torsional Strain | The strain due to eclipsing bonds in a molecule. | Puckering of the pyrrolidine ring into envelope or twist conformations alleviates torsional strain. |

| Stereoelectronic Effects | The influence of the electronic properties of substituents on the conformation. | The electronegativity of the oxygen atom in the phenoxy group can influence the puckering of the ring. |

Rotational Barriers and Dynamics of the Phenoxy-phenoxy Linkage

The phenoxy-phenoxy linkage in this compound introduces additional degrees of conformational freedom. The rotation around the C-O and C-C bonds of this linkage gives rise to various spatial arrangements of the two phenyl rings. The dynamics of this part of the molecule are governed by the rotational energy barriers between different conformations.

Studies on related molecules, such as diphenyl ether, indicate that the energy barrier for rotation around the C-O bonds is generally low. lookchem.com For symmetrically substituted diphenyl ethers, intramolecular motion is expected to occur quite readily. lookchem.com Similarly, the rotational barriers in biphenyl, another related structural motif, have been extensively studied and are known to be relatively low, typically less than 3.28 kcal/mol. researchgate.netcomporgchem.com

However, the substitution pattern on the phenyl rings can influence these rotational barriers. In the case of this compound, the connection to the pyrrolidine ring and the para-substitution on the phenoxy group will affect the potential energy surface for rotation. The interplay of steric and electronic effects will determine the preferred dihedral angles between the two phenyl rings and between the proximal phenyl ring and the pyrrolidine moiety.

| Structural Fragment | Typical Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Biphenyl | < 3.28 | researchgate.net |

| Diphenyl Ether | Low (intramolecular motion occurs readily) | lookchem.com |

Intramolecular Non-Covalent Interactions Governing Conformation

Key non-covalent interactions that are likely to be important in this molecule include:

Van der Waals Interactions: These are ubiquitous interactions arising from temporary fluctuations in electron density. The bulky phenoxy-phenoxy group will have significant van der Waals interactions with the pyrrolidine ring, influencing its preferred pucker and the orientation of the substituent.

π-π Stacking: The two aromatic rings of the phenoxy-phenoxy group can potentially engage in π-π stacking interactions, where the electron clouds of the rings interact favorably. This would influence the relative orientation of the two rings.

CH-π Interactions: Hydrogen atoms on the pyrrolidine ring can interact with the electron-rich π systems of the aromatic rings. These interactions, though weak, can contribute to the stability of certain conformations.

The final, preferred conformation in the gas phase will be the one that minimizes the total intramolecular energy, which is a sum of these various stabilizing and destabilizing interactions.

Solvent Effects on Conformational Equilibria

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize or destabilize different conformers to varying extents, thereby shifting the conformational equilibrium. frontiersin.org The choice of solvent can alter the preferred shape of a molecule in solution. frontiersin.org

For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, conformations with a larger dipole moment will be preferentially stabilized. Hydrogen bonding is another important factor. Protic solvents, such as methanol (B129727), can form hydrogen bonds with the nitrogen atom of the pyrrolidine ring. rsc.orgresearchgate.net This solvation can affect the nucleophilicity of the nitrogen and also influence the puckering of the ring.

Molecular dynamics simulations combined with quantum mechanics calculations can be employed to investigate the solvent effect at an atomic level. rsc.org These studies can reveal how the solvation shell around the molecule influences its conformational preferences. The decrease in the nucleophilicity of pyrrolidine in methanol-rich solvent mixtures, for instance, is attributed to the strong hydrogen bonding between methanol and the pyrrolidine nitrogen. rsc.org

Computational Exploration of Potential Energy Surfaces

A comprehensive understanding of the conformational landscape of this compound can be achieved through the computational exploration of its potential energy surface (PES). A PES is a mathematical function that describes the energy of a molecule as a function of its geometry. chemrxiv.org Minima on the PES correspond to stable conformations, while saddle points represent transition states between these conformations.

Various computational methods can be used to map out the PES:

Molecular Mechanics (MM): This method uses classical physics to model the interactions between atoms. It is computationally inexpensive and suitable for exploring the conformational space of large molecules.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are better suited for calculating the energies of different conformers and the barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations.

By systematically varying the key dihedral angles of the pyrrolidine ring and the phenoxy-phenoxy substituent and calculating the corresponding energy, a detailed map of the conformational space can be generated. This allows for the identification of the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature.

Structure Reactivity Relationships and Chemical Transformations

Impact of Pyrrolidine (B122466) Ring Substituents on Chemical Reactivity

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in many biologically active compounds. wikipedia.org Its reactivity is centered on the secondary amine, which acts as both a base and a nucleophile. Substituents on this ring can significantly modulate its chemical properties through steric and electronic effects.

C-Substituents: Substituents on the carbon atoms of the pyrrolidine ring, such as the (R)-3-(4-phenoxy-phenoxy) group in the title compound, introduce stereochemistry and can sterically hinder reactions at adjacent positions. For example, in analogues like 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one, a methyl group at the C2 position can influence the conformational preference of the ring and affect how the molecule binds to biological targets. nih.gov The position and stereochemistry of these substituents are critical for defining the molecule's three-dimensional shape and interaction with other chiral molecules or biological receptors.

The table below summarizes the effects of common pyrrolidine ring substituents.

| Substituent Type | Position | Example | Impact on Reactivity |

| Protecting Group | N-1 | N-Boc | Decreases nucleophilicity and basicity of the nitrogen. |

| Alkyl Group | C-2 | Methyl | Introduces steric hindrance, influences ring conformation. |

| Aryloxy Group | C-3 | (4-Phenoxy-phenoxy) | Creates a chiral center, influences steric access to the ring. |

Reactivity of the Phenoxy-phenoxy System

The phenoxy-phenoxy moiety consists of two phenyl rings linked by an ether bond. This system is generally stable, with the ether linkage being resistant to cleavage under standard conditions. The primary sites of reactivity are the aromatic rings themselves.

The outermost phenoxy group (-O-Ph) acts as an electron-donating group, activating the phenyl ring to which it is attached toward electrophilic aromatic substitution. This directing effect preferentially guides incoming electrophiles to the ortho and para positions. Similarly, the central ether oxygen activates the inner phenyl ring. However, the reactivity is also influenced by the presence of other substituents on either ring. For example, the introduction of a strong electron-withdrawing group, such as a nitro group in the related 3-(4-Nitrophenoxy)pyrrolidine, deactivates the corresponding ring toward electrophilic attack. chemscene.com

While the ether bond is robust, it can be cleaved under harsh conditions, such as with strong acids like HBr or HI. The phenoxy groups can also be involved in metabolic processes, such as O-dealkylation mediated by cytochrome P450 enzymes.

Acid-Base Properties and Protonation States

The most significant acid-base characteristic of (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine is the basicity of the secondary amine in the pyrrolidine ring. Pyrrolidine itself is a moderately strong base, with the pKa of its conjugate acid being approximately 11.27. wikipedia.org This indicates that at physiological pH (~7.4), the pyrrolidine nitrogen will be predominantly protonated.

The large phenoxy-phenoxy substituent is weakly electron-withdrawing and is not expected to drastically alter the basicity of the pyrrolidine nitrogen. Therefore, the pKa of the conjugate acid of this compound is predicted to be close to that of unsubstituted pyrrolidine. The protonation state of the molecule is thus highly dependent on the pH of its environment.

In acidic solutions (pH < 9-10): The pyrrolidine nitrogen will be protonated, forming a positively charged pyrrolidinium (B1226570) cation. The molecule will exist as its conjugate acid, often as a salt (e.g., hydrochloride salt). aaronchem.com

In basic solutions (pH > 11-12): The pyrrolidine nitrogen will be in its neutral, deprotonated form, acting as a free base.

The protonation state significantly impacts the molecule's solubility, with the charged salt form generally exhibiting higher aqueous solubility than the neutral free base.

| pH Range | Dominant Species | Charge | Key Properties |

| < pKa | Protonated (Pyrrolidinium ion) | Positive (+) | Higher water solubility |

| > pKa | Deprotonated (Free Base) | Neutral (0) | Higher lipid solubility |

Stereoselective Chemical Transformations

The presence of a chiral center at the C3 position of the pyrrolidine ring means that this compound can undergo and be synthesized through stereoselective transformations. The "(R)" designation specifies a particular three-dimensional arrangement of the phenoxy-phenoxy group relative to the pyrrolidine ring.

Reactions involving the pyrrolidine nitrogen, such as N-alkylation or N-acylation, typically proceed without affecting the stereochemistry at the C3 position. However, any transformation that involves breaking or forming bonds at the C3 chiral center must be carefully controlled to maintain or alter the stereochemistry as desired.

The synthesis of optically pure pyrrolidine derivatives often relies on stereoselective methods. These can include:

Starting from a chiral pool: Using naturally occurring chiral molecules, such as amino acids like proline or hydroxyproline, as starting materials. mdpi.com

Asymmetric catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.

Stereoselective cycloadditions: Reactions like the [3 + 2] cycloaddition between azomethine ylides and alkenes can be used to construct the pyrrolidine ring with high stereocontrol, potentially creating multiple stereocenters in a single step. chemistryviews.org

These advanced synthetic strategies are crucial for producing enantiomerically pure compounds like this compound, which is essential for its application in fields where specific stereoisomers exhibit desired activities. mdpi.comresearchgate.netresearchgate.net

Oxidation-Reduction Potentials and Redox Chemistry

The redox chemistry of this compound is primarily associated with the phenoxy-phenoxy moiety. The pyrrolidine ring itself is a saturated amine and is generally stable towards oxidation under mild conditions.

Studies on analogous compounds containing phenol (B47542) fragments have shown that the phenoxy group can be oxidized. researchgate.net The oxidation of phenolic compounds often proceeds via a one-electron process to form a phenoxy radical. In the case of this compound, oxidation could potentially occur on either of the phenyl rings. The presence of the ether oxygen would influence the oxidation potential.

| Compound Type | Redox Process | Technique | Observation |

| (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidines researchgate.net | Oxidation | Cyclic Voltammetry | Irreversible two-stage oxidation. |

| (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidines researchgate.net | Oxidation | ESR Spectroscopy | Formation of a stable phenoxy radical confirmed. |

The reduction of the phenoxy-phenoxy system is less common and would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which could lead to the saturation of the aromatic rings.

Molecular Recognition and Intermolecular Interactions

Principles of Non-Covalent Binding: Hydrogen Bonding, Van der Waals Forces, Electrostatic Interactions

The affinity of (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine for its biological targets is dictated by a symphony of non-covalent interactions. These forces, while individually weak, collectively contribute to a stable ligand-receptor complex.

Hydrogen Bonding: The pyrrolidine (B122466) ring of this compound contains a secondary amine group (-NH-), which can act as a hydrogen bond donor. The ether oxygen atoms in the phenoxy-phenoxy moiety can serve as hydrogen bond acceptors. The ability to form these directional interactions with complementary residues, such as serine, threonine, or the peptide backbone in a protein's binding pocket, is crucial for molecular recognition. The strength of these bonds is highly dependent on the geometry and the surrounding dielectric environment.

| Interaction Type | Potential Functional Groups on this compound | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | Pyrrolidine N-H | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Ether Oxygens | Serine, Threonine, Lysine, Arginine, Histidine, Main-chain Amide |

| Van der Waals | Phenyl rings, Pyrrolidine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| Electrostatic | Pyrrolidine Nitrogen, Ether Oxygens | Charged and Polar Amino Acids |

Aromatic Interactions: Pi-Stacking and C-H...Pi Interactions

The presence of two phenyl rings in this compound makes aromatic interactions particularly significant in its binding profile.

Pi-Stacking: The electron-rich π-systems of the phenyl rings can interact favorably with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. These interactions can occur in several geometries, including face-to-face and edge-to-face (T-shaped) arrangements. Pi-stacking is a crucial component of binding for many drugs that target receptors with aromatic-rich binding sites.

C-H...Pi Interactions: In this type of interaction, a C-H bond, often from the pyrrolidine ring or the aromatic rings themselves, acts as a weak hydrogen bond donor to the electron-rich face of an aromatic ring in the receptor. These interactions are increasingly recognized as important contributors to the stability of protein-ligand complexes.

Solvation and Desolvation Phenomena in Binding Events

The binding of this compound to its target is not a simple lock-and-key mechanism in a vacuum; it is a dynamic process that occurs in an aqueous environment.

Solvation: In its unbound state, both the ligand and the receptor's binding site are solvated by water molecules. Polar groups on both molecules will have formed hydrogen bonds with the surrounding water.

Desolvation: For the ligand to bind, these water molecules must be displaced from both the ligand's surface and the binding pocket. This process, known as desolvation, has an energetic cost as the favorable interactions with water are broken. However, this cost can be offset by the favorable interactions formed between the ligand and the receptor, as well as by the increase in entropy that results from the release of ordered water molecules from the surfaces into the bulk solvent. The hydrophobic nature of the phenoxy-phenoxy moiety can lead to a significant entropic gain upon binding as it displaces ordered water molecules from a non-polar binding pocket.

Stereospecificity in Ligand-Macromolecule Interactions

The "(R)" designation in this compound is of paramount importance, as biological macromolecules are chiral entities that can differentiate between enantiomers.

The specific three-dimensional arrangement of atoms in the (R)-enantiomer allows for an optimal fit into the chiral binding site of its target receptor. This optimal fit maximizes the favorable non-covalent interactions described above. The (S)-enantiomer, being a mirror image, would likely experience steric clashes or be unable to form the same network of stabilizing interactions. This difference in interaction quality often leads to significant differences in biological activity between enantiomers. For instance, in a closely related analog, (S)-3-(4-Benzylphenoxy)pyrrolidine HCl, the (S)-enantiomer demonstrated a 10-fold higher activity in serotonin (B10506) receptor binding assays compared to its (R)-enantiomer, highlighting the critical role of stereochemistry in molecular recognition. This underscores the principle that the precise spatial orientation of functional groups is a key determinant of a ligand's biological efficacy.

Theoretical Frameworks for Interaction Energy Calculations

To gain a deeper, quantitative understanding of the interactions of this compound, various computational chemistry methods can be employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking simulations can provide insights into the binding mode of this compound, identifying key interacting residues and the types of non-covalent interactions formed.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the interactions in a solvated environment. These simulations can be used to calculate binding free energies, which can be decomposed to understand the contribution of different energy components (e.g., van der Waals, electrostatic, solvation).

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the interaction energies between the ligand and individual residues or fragments of the receptor. These high-level calculations can provide detailed information about the nature of the non-covalent interactions, such as hydrogen bond strengths and the characteristics of aromatic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of a series of compounds with their biological activity. By analyzing compounds related to this compound, QSAR models can be developed to predict the activity of new analogs and to understand the structural features that are important for binding.

| Computational Method | Information Provided |

| Molecular Docking | Binding pose, key interacting residues, qualitative interaction types. |

| Molecular Dynamics | Dynamic stability of the complex, binding free energy, role of solvent. |

| Quantum Mechanics | Accurate interaction energies, detailed nature of non-covalent bonds. |

| QSAR | Correlation of structure with activity, prediction of activity for new analogs. |

Computational Chemistry and in Silico Modeling of R 3 4 Phenoxy Phenoxy Pyrrolidine

Quantum Mechanical (QM) Calculations for Electronic Properties and Spectroscopic Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine. Methods such as Density Functional Theory (DFT) can be employed to elucidate the molecule's electronic structure, which governs its reactivity and interactions. nih.gov These calculations can predict a variety of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, highlighting areas that are prone to electrophilic or nucleophilic attack.

Furthermore, QM methods can be used to predict spectroscopic properties. For instance, calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and stereochemistry.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Mechanics (MM) and Hybrid QM/MM Methods for Large-Scale Systems

While QM methods provide high accuracy for electronic properties, they are computationally expensive for large systems or for simulating molecular dynamics over long timescales. Molecular mechanics (MM) offers a more computationally efficient alternative by treating molecules as a collection of atoms held together by springs, representing chemical bonds. MM force fields are used to calculate the potential energy of the system as a function of its atomic coordinates, allowing for the exploration of conformational space and the simulation of molecular dynamics.

For this compound, MM simulations can be used to identify low-energy conformations and to study the flexibility of the pyrrolidine (B122466) ring and the phenoxy-phenoxy substituent. The pyrrolidine ring itself can adopt various puckered conformations, and MM can help determine the relative energies of these conformers. nih.gov

In cases where a detailed understanding of electronic effects within a large biological system is required, hybrid QM/MM methods can be employed. These methods treat a small, critical region of the system (e.g., the ligand and the active site of a protein) with QM, while the rest of the system is treated with MM. This approach balances computational cost with accuracy, making it suitable for studying enzyme-catalyzed reactions or detailed ligand-receptor interactions involving this compound.

Molecular Docking and Scoring Algorithms for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. openmedicinalchemistryjournal.com

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. Scoring functions can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. The results of a docking study can provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Target-Specific Docking Methodologies

The success of a molecular docking study often depends on the choice of the target protein and the docking protocol. For a molecule like this compound, which contains a pyrrolidine scaffold common in many biologically active compounds, potential targets could include enzymes like proteases, kinases, or G-protein coupled receptors. nih.gov

Target-specific docking methodologies would involve preparing the three-dimensional structure of the chosen protein target, often from the Protein Data Bank (PDB), and defining the binding site. The docking algorithm would then be used to place the ligand into this site. The results would be analyzed to identify the most plausible binding poses and the specific amino acid residues involved in the interaction.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| -8.5 | ASP145 | Hydrogen Bond with pyrrolidine NH |

| LEU23 | Hydrophobic interaction with phenoxy ring | |

| PHE144 | π-π stacking with phenoxy ring | |

| VAL31 | Hydrophobic interaction with pyrrolidine ring |

Note: The data in this table is hypothetical and for illustrative purposes.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The pyrrolidine ring in this compound can be considered a valuable fragment due to its three-dimensional structure and its presence in many known drugs. nih.gov

In the context of FBDD, the phenoxy-phenoxy portion could be considered a vector for exploring larger chemical space. Computational methods can be used to screen virtual libraries of fragments for their ability to bind to a target, and then to suggest ways to link promising fragments to the this compound scaffold to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. sigmaaldrich.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. The goal of QSAR is to be able to predict the activity of new, unsynthesized compounds. nih.gov

For a series of analogues of this compound, a QSAR study could be performed to understand how modifications to the phenoxy-phenoxy group or substitutions on the pyrrolidine ring affect their biological activity. nih.gov Molecular descriptors could include physicochemical properties like logP and molar refractivity, as well as electronic and steric parameters.

Pharmacophore modeling is another important in silico technique that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on a set of active molecules and can then be used to screen virtual libraries for new compounds that match the model. For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the ether oxygen), a hydrogen bond donor (the pyrrolidine nitrogen), and aromatic rings.

De Novo Ligand Design and Virtual Screening Methodologies

De novo ligand design is a computational approach that aims to generate novel molecular structures with desired properties from scratch. These methods often start with a seed fragment or a set of pharmacophoric points in the active site of a target protein and then build new molecules that fit these constraints. The this compound scaffold could serve as a starting point for de novo design algorithms to generate new potential ligands.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Virtual screening can be either ligand-based or structure-based. Ligand-based virtual screening uses the structure of known active compounds to identify other molecules with similar properties. Structure-based virtual screening uses the three-dimensional structure of the biological target to dock and score candidate molecules. nih.gov

A virtual screening campaign could be initiated using this compound as a query molecule in a similarity search of large compound databases. Alternatively, if a specific biological target is identified, a structure-based virtual screen could be performed to identify new compounds that are predicted to bind to the same site as this compound. frontierspartnerships.org

Patent and Intellectual Property Landscape Within the Pyrrolidine Phenoxy Chemical Space

Overview of Patent Categories and Claim Types Relevant to Pyrrolidine (B122466) Derivatives

Patents related to pyrrolidine derivatives and other chemical entities are generally categorized into a few key types, each offering a different layer of protection. The claims within these patents are meticulously drafted to define the legal scope of the invention. patentpc.comspruson.com

Key Patent Categories:

Composition of Matter Patents: This is often considered the strongest form of patent protection for a new chemical entity. journeywithheni.com It covers the chemical compound itself, regardless of its method of synthesis or its use. ip.com For a novel pyrrolidine derivative, this type of patent would grant the owner exclusive rights to make, use, and sell that specific molecule. journeywithheni.com

Process Patents: These patents protect a specific method or process for synthesizing a compound. patentpc.com For instance, a novel, more efficient, or stereoselective method for producing (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine could be patented. This prevents others from using that particular synthetic route, even if the final compound is already known.

Method of Use Patents: This category covers the application of a compound for a specific purpose. ip.com If a known pyrrolidine derivative is discovered to be effective in treating a particular disease, a method of use patent can be filed to protect that specific therapeutic application. spruson.com

Formulation Patents: These patents protect a specific formulation or composition containing the active pharmaceutical ingredient (API). This can include the combination of the API with specific excipients, delivery systems, or adjuvants that might improve stability, bioavailability, or other characteristics. sagaciousresearch.com

Common Claim Types:

The legal boundaries of a patent are defined by its claims. In the chemical and pharmaceutical fields, several types of claims are common:

| Claim Type | Description | Relevance to Pyrrolidine Derivatives |

| Compound Claims | Claims a specific chemical entity, defined by its structure or formula. upcounsel.comwysebridge.com This is the core of a composition of matter patent. | Protects a novel molecule like this compound or related analogs. |

| Markush Claims | A claim format that defines a family of related chemical compounds using generic structural formulas with variable substituents. This allows for broader protection covering numerous potential analogs. upcounsel.com | Can be used to claim a wide range of phenoxy-pyrrolidine derivatives by defining variable groups attached to the core structure. |

| Process Claims | Details the specific steps, reagents, and conditions required to synthesize a compound. patentpc.com | Protects an innovative synthesis method for a pyrrolidine derivative, potentially offering a competitive advantage through cost or purity. |

| Use Claims | Specifies the use of a compound for a particular purpose, such as treating a specific medical condition. patentpc.com | Protects the discovery of a new therapeutic use for a pyrrolidine compound, even if the compound itself is not new. |

| "Swiss-Style" Claims | A claim format used in some jurisdictions (historically) to protect the use of a substance in the manufacture of a medicament for a specified new therapeutic application. spruson.com | Provides an avenue to protect a second medical use for a known pyrrolidine derivative. |

Analysis of Freedom-to-Operate and Patent Exclusivity

Navigating the patent landscape requires a careful analysis of both freedom-to-operate and the various forms of exclusivity that can protect a drug product.

Freedom-to-Operate (FTO):

A Freedom-to-Operate (FTO) analysis is a due diligence process to determine whether a planned commercial activity, such as manufacturing or selling a product, is likely to infringe on the valid intellectual property rights of others. drugpatentwatch.comnih.gov It is not an assessment of whether an invention is patentable, but rather whether it is legally safe to commercialize. drugpatentwatch.com For a company looking to develop a drug based on a phenoxy-pyrrolidine scaffold, an FTO analysis is a critical early step to mitigate legal risks. scienceopen.comdrugpatentwatch.com

The FTO process typically involves:

Identifying the Scope: Defining the specific compound, formulation, manufacturing process, and intended therapeutic use. sagaciousresearch.com

Patent Searching: Conducting comprehensive searches of patent databases to find existing patents with claims that could potentially cover the product or process. kangxin.com

Analyzing Claims: Carefully interpreting the scope of the claims in identified patents to assess the risk of infringement. kangxin.com

Risk Assessment: Evaluating the findings to determine the level of risk and to inform strategic decisions, which could include proceeding, licensing technology from a third party, modifying the product to avoid infringement, or challenging the validity of a blocking patent. sagaciousresearch.com

Patent and Regulatory Exclusivity:

Beyond the standard 20-year term of a patent, pharmaceutical products can benefit from additional periods of market exclusivity granted by regulatory bodies like the U.S. Food and Drug Administration (FDA). These exclusivities are designed to encourage innovation by providing a period of protection from generic competition. congress.govfda.gov

| Type of Exclusivity | Duration | Description |

| New Chemical Entity (NCE) | 5 years | Granted upon the approval of a drug containing an active ingredient that has never been previously approved by the FDA. fda.gov |

| New Clinical Investigation | 3 years | Granted for applications seeking approval for a new use of a previously approved drug, provided new clinical studies were essential to the approval. fda.gov |

| Orphan Drug Exclusivity (ODE) | 7 years | Granted to drugs that treat rare diseases (affecting fewer than 200,000 people in the U.S.). fda.gov |

| Pediatric Exclusivity | 6 months | An additional six months of exclusivity can be added to existing patents and other exclusivities if the sponsor conducts pediatric studies requested by the FDA. fda.gov |

These regulatory exclusivities run independently of patent terms and can be a powerful tool for extending the commercial life of a drug. fda.gov For a new small-molecule drug, the combination of patent protection and regulatory exclusivity typically results in an effective market exclusivity period of 12 to 14 years before generic competition emerges. congress.govnih.gov

Identification of Key Inventors and Assignees in the Field

The patent landscape for pyrrolidine derivatives reveals a number of key corporate and individual players who have been active in this chemical space. Analysis of patent filings points to significant research and development efforts by major pharmaceutical companies.

Key Assignees:

Eli Lilly and Company: This multinational pharmaceutical company has a significant patent portfolio related to pyrrolidine compounds. Their filings cover various derivatives and their applications, indicating a sustained interest in this scaffold for drug discovery. google.comgreyb.comdrugpatentwatch.com

Eisai Co., Ltd.: A Japanese pharmaceutical company, Eisai has also been identified as a key assignee in this space. Their intellectual property strategy includes protecting novel pyrrolidine derivatives and their manufacturing processes. google.comeisai.comjustia.com

The table below provides examples of patents assigned to these key players, illustrating the scope of their research in the broader pyrrolidine field.

| Patent/Application Number | Assignee | General Subject Matter | Example Inventors |

| US2952688A | Eli Lilly and Co. | Synthesis of pyrrolidine. | Granville Bruce Kline, Edwin H. Shepard |

| WO2020247429A1 | Eli Lilly and Co. | Pyrrolidine compounds for treating lipid disorders. google.com | Lafuente Blanco Celia, Diaz Buezo Nuria, Martinez Perez Jose Antonio, et al. |

| US20040236118A1 | Eisai Co., Ltd. | Pyrrolidine derivatives and methods of synthesizing them. google.com | Katsuya Tagami, Hiroyuki Chiba, Taiju Nakamura, et al. |

| US9150570B2 | Eisai R&D Management Co., Ltd. | Synthesis of heterocyclic compounds. | N/A |

These organizations, through their dedicated research teams, have built substantial patent estates around heterocyclic compounds, including those containing the pyrrolidine motif. Their strategic patenting indicates a high perceived value for these compounds in developing new therapeutics. eisai.com

Strategic Implications for Future Academic Research and Commercialization Opportunities

The dense and active patent landscape in the pyrrolidine-phenoxy chemical space has significant strategic implications for both academic researchers and commercial entities.

For academic research , the existence of broad patents, particularly composition of matter and Markush claims, can create challenges. Researchers must be aware of existing IP to avoid infringing on protected chemical space, which could otherwise lead to complications when publishing or seeking to commercialize their findings. However, this landscape also highlights areas of intense interest from industry, potentially signaling opportunities for collaboration. Academic labs can focus on:

Developing Novel Synthetic Routes: Creating new, unpatented methods for synthesizing known scaffolds.

Exploring New Biological Applications: Investigating patented compounds for new, unprotected therapeutic uses, which could lead to new method of use patents.

Investigating Unclaimed Chemical Space: Designing and synthesizing novel derivatives that fall outside the scope of existing patents.

For commercialization , the patent landscape is a double-edged sword. A crowded field indicates that the chemical space is considered valuable and has high therapeutic potential, as evidenced by the significant R&D investment from major pharmaceutical companies. drugpatentwatch.com However, it also means that new entrants must carefully navigate the existing IP to establish their own niche. Strategic options include:

In-Licensing: Acquiring rights to patented compounds from other companies or universities to develop them further.

"Design Around" Strategies: Developing novel compounds that are structurally distinct from patented molecules but achieve a similar therapeutic effect.

Challenging Existing Patents: In some cases, a company may challenge the validity of a competitor's patent if they believe it does not meet the legal requirements for patentability. nih.gov

The strong patent protection available for pyrrolidine derivatives provides the necessary incentive for the large financial investment required for drug development. fiveable.me The continued interest from major pharmaceutical players suggests that the pyrrolidine scaffold remains a promising area for the discovery of new medicines, with ample opportunities for both academic innovation and commercial development. tandfonline.comresearchgate.net

Future Research Avenues and Methodological Advancements

Development of Novel Synthetic Methodologies for Analogues

The development of novel synthetic routes is crucial for generating analogues of (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine, enabling the exploration of structure-activity relationships (SAR). nih.gov Future methodologies will likely focus on creating libraries of compounds with systematic modifications to the three main structural components: the (R)-pyrrolidine ring, the phenoxy linker, and the terminal phenyl group.

Key areas for development include:

Asymmetric Synthesis: Advancing stereoselective methods to produce enantiomerically pure pyrrolidine (B122466) cores is essential, as the stereochemistry of the molecule can significantly influence its biological activity. mdpi.comnih.gov

Ring Functionalization: Introducing diverse substituents onto the pyrrolidine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Linker Modification: Varying the length, rigidity, and composition of the ether linkage can optimize the spatial orientation and binding affinity of the molecule to its biological target.

Aromatic Substitution: Exploring a wide range of substituents on the terminal phenoxy group can enhance target specificity and potency. For instance, the synthesis of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues has been evaluated to identify potent antagonists for specific receptors. nih.gov

Application of Machine Learning and Artificial Intelligence in Molecular Design

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery and molecular design by accelerating the process of identifying and optimizing lead compounds. nih.govarxiv.org In the context of this compound analogues, these computational tools can be applied in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel, un-synthesized analogues. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which helps in prioritizing candidates with favorable drug-like profiles. youtube.com

De Novo Design: Generative models can design entirely new molecules based on desired properties. By defining specific parameters, these models can propose novel pyrrolidine derivatives that are predicted to have high efficacy and selectivity.

High-Throughput Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify potential hits, significantly reducing the time and cost associated with traditional high-throughput screening. youtube.com

Self-Supervised Learning: Advanced techniques like self-supervised learning can extract meaningful features from unlabeled chemical data, helping to build more accurate predictive models, especially when experimental data is scarce. youtube.com

Advanced Characterization Techniques for Dynamic Processes

Understanding the three-dimensional structure, conformation, and dynamic behavior of this compound and its analogues is critical for elucidating their mechanism of action. Advanced characterization techniques provide deep insights into these molecular properties.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously elucidating the complex structures of novel analogues. scispace.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. scispace.com

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides precise information about the solid-state conformation and intermolecular interactions of the molecule.

Computational Dynamics: Molecular dynamics (MD) simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with biological targets such as proteins or enzymes.

Exploration of New Chemical Space through Combinatorial Approaches

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of related compounds, which is ideal for exploring new chemical space and identifying novel bioactive molecules. nih.govresearchgate.net This approach involves systematically combining a set of building blocks in all possible combinations to produce a library of analogues.

For this compound, a combinatorial library could be synthesized by reacting a core pyrrolidine scaffold with a variety of substituted phenols and other aromatic groups. pnas.orgnih.gov Encoded library technologies, where each compound is associated with a chemical "tag" that records its synthetic history, offer an efficient way to screen these large libraries and quickly identify the structures of the most active compounds. nih.govcapes.gov.br This methodology streamlines the identification of potent inhibitors and provides substantial information on structure-activity relationships from a single, complex collection of compounds. researchgate.netnih.gov

Sustainable and Eco-Friendly Synthetic Procedures

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve safety. nih.gov Future research on the synthesis of this compound analogues will likely focus on developing more sustainable procedures.

Key aspects of green synthetic approaches include:

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. rsc.orgvjol.info.vn

Catalyst-Free Reactions: Designing reactions that can proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. rsc.org

Multi-Component Reactions (MCRs): Combining three or more reactants in a single step to form the final product. MCRs are highly efficient, reduce the number of synthetic steps, and minimize waste generation. vjol.info.vn

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. nih.govresearchgate.net

Table 1: Summary of Future Research Avenues

| Section | Research Avenue | Key Methodologies and Approaches |

|---|---|---|

| 9.1 | Novel Synthetic Methodologies | Asymmetric synthesis, Ring functionalization, Linker modification, Aromatic substitution. |

| 9.2 | Machine Learning & AI | Predictive ADMET modeling, De novo molecular design, High-throughput virtual screening. |

| 9.3 | Advanced Characterization | 2D-NMR (COSY, HSQC, HMBC), High-resolution mass spectrometry, Molecular dynamics simulations. |

| 9.4 | Combinatorial Approaches | Encoded library synthesis, High-throughput screening, Structure-activity relationship (SAR) studies. |

| 9.5 | Sustainable Synthesis | Use of eco-friendly solvents, Catalyst-free reactions, Multi-component reactions, Microwave-assisted synthesis. |

Q & A

Q. What are the key synthetic strategies for (R)-3-(4-Phenoxy-phenoxy)-pyrrolidine, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer: Synthesis typically involves multi-step processes, including:

- Ring formation : Pyrrolidine rings are constructed via cyclization reactions, such as intramolecular nucleophilic substitution.

- Ether linkage : Phenoxy groups are introduced via Mitsunobu reactions or nucleophilic aromatic substitution under anhydrous conditions .

- Enantiomeric control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) ensure (R)-configuration .

- Optimization :

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent orientation. Key signals include:

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C16H17NO2: 255.33 g/mol) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence the compound’s interaction with biological targets, and what methods can validate enantiomer-specific activity?

Methodological Answer:

- Mechanistic Insight : The (R)-enantiomer may exhibit higher affinity for serotonin/norepinephrine transporters due to spatial complementarity with hydrophobic binding pockets .

- Validation Methods :

- In vitro binding assays : Compare (R)- and (S)-enantiomers using radiolabeled ligands (e.g., [3H]-citalopram) in transfected HEK293 cells .

- Molecular Dynamics (MD) Simulations : Model docking poses with homology-built transporter structures to identify stereospecific interactions .

- Pharmacokinetic Studies : Measure plasma half-life differences between enantiomers in rodent models .

Q. What experimental approaches can resolve contradictions in reported biological activities of pyrrolidine derivatives across different studies?

Methodological Answer:

-

Systematic SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For example:

Substituent Biological Activity (IC50) Study Model Reference 4-Fluoro 12 nM (NET inhibition) HEK293 4-Methoxy 85 nM (SERT inhibition) CHO-K1 -

Standardized Assay Conditions : Control variables like cell line, incubation time, and buffer pH to reduce variability .

-

Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .

Q. How can researchers design experiments to elucidate the metabolic stability and toxicity profile of this compound?

Methodological Answer:

- Metabolic Stability :

- Toxicity Profiling :

Q. What strategies can improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 3-(4-Propoxyphenoxy)pyrrolidine HCl: >50 mg/mL in PBS) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenoxy) for passive diffusion across membranes .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve oral bioavailability in rodent models .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on SERT vs. NET selectivity.

Resolution Framework :

Replicate Studies : Use identical cell lines (e.g., HEK293-SERT) and ligand concentrations.

Cross-Validate with Knockout Models : Test activity in SERT-KO vs. NET-KO mice .

Structural Analysis : Compare binding poses via cryo-EM or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.